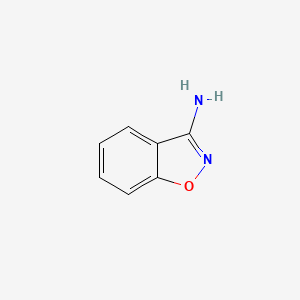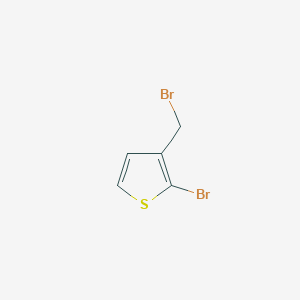
2-溴-3-(溴甲基)噻吩
描述
2-Bromo-3-(bromomethyl)thiophene, commonly known as BBT, is an organic compound with a sulfur-containing heterocyclic ring. It is a colorless liquid with a pungent smell and a boiling point of 162°C. BBT has a wide variety of applications in the field of scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
科学研究应用
有机化合物和治疗剂的合成
2-溴-3-(溴甲基)噻吩是合成各种有机化合物中的一个关键组分。它在铃木-宫浦反应中的实用性尤为明显,这是一种构建碳-碳键的方法,对于制造天然产物和靶向药物化合物至关重要。值得注意的是,一项研究展示了新型2-(溴甲基)-5-芳基噻吩的合成,由于其溶血和抗血栓活性,这些化合物表现出作为治疗剂的潜力 (Rizwan et al., 2014)。
新杂环系统的开发
该化合物在新杂环系统的合成中发挥作用。例如,它被用于创建苯并[4,5]呋[3,2-b]噻[2,3-d]吡啶,这是一种具有潜在应用价值的新型杂环系统的衍生物,可在化学的各个领域中应用 (Yagodkina-Yakovenko et al., 2018)。
未催化的侧链卤代反应
在一项关于多甲基取代噻吩的未催化侧链卤代反应的研究中,2-溴-3-(溴甲基)噻吩展示了其在通过干净和选择性的过程中产生各种噻吩衍生物中的实用性 (Nakayama et al., 1993)。
聚噻吩的合成
该化合物在合成聚噻吩方面起着关键作用,这在材料科学中具有应用。例如,使用2-溴-3-(烷基硫基)-5-(溴锌硫基)噻吩合成了一系列规则头-尾聚[3-(烷基硫基)噻吩],突显了它在创造具有独特性能的聚合物中的作用 (Wu et al., 1996)。
聚氯乙烯的光稳定剂
一项关于新噻吩衍生物合成的研究展示了2-溴-3-(溴甲基)噻吩在创造作为聚氯乙烯的光稳定剂的材料中的应用,表明其在增强PVC产品耐久性方面的实用性 (Balakit et al., 2015)。
安全和危害
2-Bromo-3-(bromomethyl)thiophene is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and corrosive . The compound is harmful if swallowed and causes serious eye damage . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
作用机制
Target of Action
2-Bromo-3-(bromomethyl)thiophene is a chemical compound used as a pharmaceutical intermediate . .
Mode of Action
Brominated thiophenes are generally known to undergo reactions with various electrophiles to form alkylated products .
Biochemical Pathways
Brominated thiophenes are known to be involved in the synthesis of various pharmaceutical compounds .
Result of Action
It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .
生化分析
Biochemical Properties
2-Bromo-3-(bromomethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where it undergoes substitution or addition reactions. The interactions between 2-Bromo-3-(bromomethyl)thiophene and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules .
Cellular Effects
The effects of 2-Bromo-3-(bromomethyl)thiophene on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-3-(bromomethyl)thiophene may lead to changes in the expression of genes involved in detoxification processes, as cells attempt to mitigate the potential toxic effects of the compound. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-Bromo-3-(bromomethyl)thiophene exerts its effects through various mechanisms. One key mechanism is the inhibition or activation of specific enzymes. For instance, it can bind to the active site of an enzyme, either blocking substrate access or facilitating the catalytic process. This binding interaction can result in changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, 2-Bromo-3-(bromomethyl)thiophene can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(bromomethyl)thiophene can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-3-(bromomethyl)thiophene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, including potential cytotoxicity and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(bromomethyl)thiophene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects. For example, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Bromo-3-(bromomethyl)thiophene can exhibit toxic or adverse effects, including organ damage and disruption of normal metabolic functions. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
2-Bromo-3-(bromomethyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These reactions are mediated by enzymes such as cytochrome P450s, which play a key role in the detoxification and elimination of xenobiotics. The metabolic pathways of 2-Bromo-3-(bromomethyl)thiophene can influence its bioavailability, toxicity, and overall biological activity .
Transport and Distribution
The transport and distribution of 2-Bromo-3-(bromomethyl)thiophene within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, where it may accumulate or be further metabolized. The localization and accumulation of 2-Bromo-3-(bromomethyl)thiophene can affect its biological activity and potential toxicity. Understanding the transport mechanisms and distribution patterns of the compound is essential for elucidating its effects on cellular function .
属性
IUPAC Name |
2-bromo-3-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370778 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-76-6 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing head-to-tail polythiophenes with high regioregularity?
A1: [] Understanding the relationship between a polymer's structure and its properties is crucial for optimizing its performance. The research emphasizes the importance of regioregular, head-to-tail (HT) poly(3-alkylthiophene)s (PATs) in achieving well-defined physical structures. This structural control allows for a deeper understanding of how molecular-level modifications translate into macroscopic material properties, such as electrical conductivity and optical behavior. []
Q2: How is 2-Bromo-3-(bromomethyl)thiophene used in the synthesis of these specialized polythiophenes?
A2: [] 2-Bromo-3-(bromomethyl)thiophene serves as a key building block in synthesizing diverse heteroatom-functionalized polythiophenes. While the abstract doesn't detail the exact reactions, it implies that the bromine atoms, particularly the bromomethyl group, likely participate in nucleophilic substitution reactions. This allows for the attachment of various side chains, introducing desired functionalities to the polymer. []
Q3: What is the impact of incorporating heteroatoms into the polythiophene backbone?
A3: [] Introducing heteroatoms through functionalized side chains allows for fine-tuning the polymer's electrical and optical properties. The research highlights that these modifications lead to polythiophenes with "high electrical conductivities." [] This suggests that the heteroatoms influence the polymer's electronic structure, impacting its ability to conduct electricity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


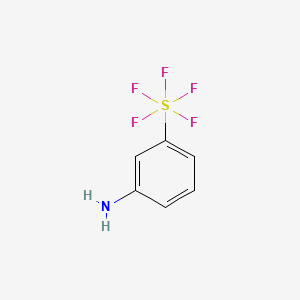

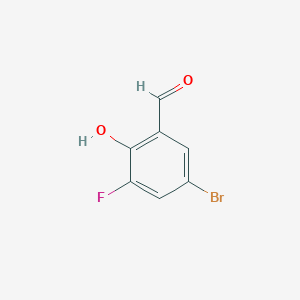


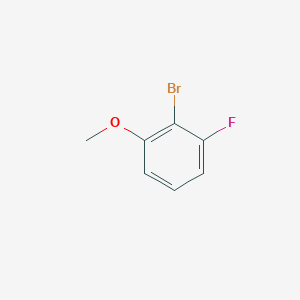
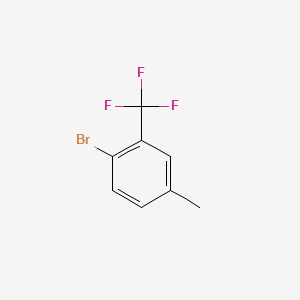

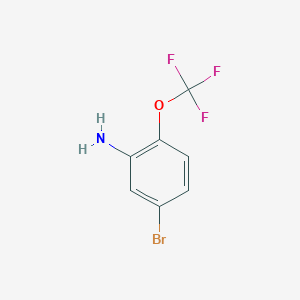
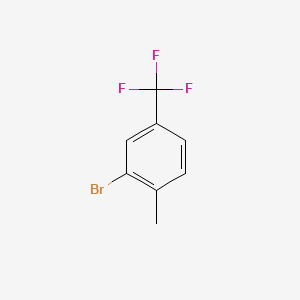
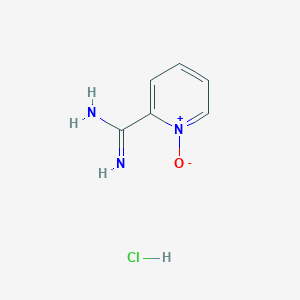
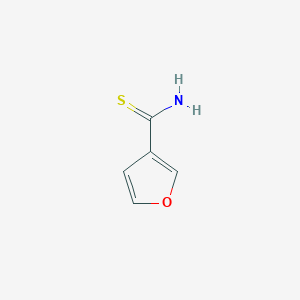
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
